Isoalloalantolactone Isoalloalantolactone Isoalloalantolactone is a natural product found in Artemisia gmelinii, Inula racemosa, and Artemisia iwayomogi with data available.
Brand Name: Vulcanchem
CAS No.: 64395-76-2
VCID: VC21345260
InChI: InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15-/m1/s1
SMILES: CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol

Isoalloalantolactone

CAS No.: 64395-76-2

Cat. No.: VC21345260

Molecular Formula: C15H20O2

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Isoalloalantolactone - 64395-76-2

CAS No. 64395-76-2
Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
IUPAC Name (3aR,4aR,8aR,9aR)-5,8a-dimethyl-3-methylidene-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
Standard InChI InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15-/m1/s1
Standard InChI Key PQRAHHQIYITFCT-QVHKTLOISA-N
Isomeric SMILES CC1=CCC[C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C
SMILES CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C
Canonical SMILES CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C

Chemical Properties and Structure

Identification and Physical Properties

Isoalantolactone, also known as Isohelenin, is identified by the CAS number 470-17-7 . It has a molecular formula of C15H20O2 with a molecular weight of 232.32 g/mol . Physically, it appears as a white solid with a melting point of 115°C and a predicted boiling point of 364.9±42.0°C . The compound has a predicted density of 1.07±0.1 g/cm3 .

Structural Characteristics

The chemical structure of Isoalantolactone is characterized by a sesquiterpene lactone of the eudesmanolide group . Its IUPAC name is (3aR,4aS,8aR,9aR)-decahydro-8a-methyl-3,5-bis(methylene)naphtho(2,3-b)furan-2(3H)-one . The compound contains a lactone ring fused to a decahydronaphthalene skeleton with two methylene groups and a methyl substituent. The specific stereochemistry is critical for its biological activity.

Solubility and Stability

Isoalantolactone demonstrates solubility in organic solvents, being soluble in DMSO (up to 50 mg/ml) and ethanol (30 mg/ml) . Regarding stability, the compound remains stable for up to one year when stored appropriately. Solutions prepared in DMSO or ethanol can be stored at -20°C for up to one month without significant degradation . For long-term storage, a temperature range of 2-8°C is recommended .

PropertyValue
Melting point115°C
Boiling point364.9±42.0°C (Predicted)
Density1.07±0.1 g/cm³ (Predicted)
Storage temperature2-8°C
SolubilitySoluble in DMSO (up to 50 mg/ml) or ethanol (30 mg/ml)
Physical formSolid, white
LogP3.420

Pharmacological Activities

Anti-inflammatory Properties

Isoalantolactone exhibits potent anti-inflammatory effects through multiple mechanisms. Studies have demonstrated that IAL effectively suppresses the production of pro-inflammatory mediators induced by lipopolysaccharide (LPS), including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages . This inhibitory effect occurs in a dose-dependent manner at concentrations ranging from 2.5 to 20 μM .

The molecular mechanism underlying IAL's anti-inflammatory activity involves the inhibition of several key signaling pathways. IAL suppresses LPS-induced activation of nuclear factor kappa B (NF-κB), extracellular signal-regulated kinase (ERK), and protein kinase B (Akt) . Particularly noteworthy is its ability to downregulate the non-degradable K63-linked polyubiquitination of TNF receptor-associated factor 6 (TRAF6), an upstream transcription factor of NF-κB . These molecular interactions collectively contribute to IAL's pronounced anti-inflammatory effects.

In vivo studies using a mouse model of acute lung injury (ALI) have further validated the therapeutic potential of IAL against inflammatory conditions. Administration of IAL (20 mg/kg, intraperitoneal) significantly mitigated pulmonary pathological changes, neutrophil infiltration, pulmonary permeability, and pro-inflammatory cytokine expression . These findings position IAL as a promising therapeutic agent for inflammatory diseases, particularly those affecting the respiratory system.

Anticancer Activities

Isoalantolactone demonstrates substantial anticancer properties across various cancer types. Recent research has highlighted its effectiveness as a glycolysis inhibitor that can overcome cisplatin resistance in ovarian cancer . IAL efficiently targets key glycolytic enzymes, including lactate dehydrogenase A (LDHA), phosphofructokinase liver type (PFKL), and hexokinase 2 (HK2), thereby reducing glucose consumption and lactate production in cisplatin-resistant ovarian cancer cells (specifically A2780 and SNU-8) .

Beyond metabolic modulation, IAL sensitizes resistant cancer cells to cisplatin-induced apoptosis. Combined treatment with IAL and cisplatin more effectively regulates mitogen-activated protein kinase (MAPK) and Akt pathways in cisplatin-resistant cells compared to individual treatments . This synergistic effect underscores the potential of IAL as an adjuvant therapy to enhance the efficacy of conventional chemotherapeutic agents.

In vivo studies using xenograft models of cisplatin-sensitive and resistant ovarian cancer have corroborated these findings. IAL, either as a monotherapy or in combination with cisplatin, significantly suppressed tumor growth in cisplatin-resistant tumors . These results highlight the potential clinical utility of IAL in addressing chemoresistance, a major challenge in cancer treatment.

Neuroprotective Effects

Recent research has indicated that Isoalantolactone possesses neuroprotective properties, suggesting potential applications in neurodegenerative diseases . The compound exerts these effects through multiple mechanisms, including anti-inflammatory actions in neural tissues, modulation of oxidative stress, and regulation of neuronal cell death pathways. These neuroprotective properties position IAL as a candidate for further investigation in conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Pharmacokinetics and Toxicology

Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of Isoalantolactone has been studied to understand its absorption, distribution, metabolism, and excretion characteristics. Research conducted between 1992 and 2022 has provided insights into how IAL behaves in biological systems . The compound's relatively high LogP value of 3.420 indicates good lipophilicity , which may facilitate its passage across biological membranes and influence its tissue distribution patterns.

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